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Compound of Interest

Compound Name: 3-Bromo-4,6-dinitro (1H)indazole

CAS No.: 885519-53-9

Cat. No.: B3293573

Get Quote

Executive Summary
This application note details the synthesis, functionalization, and characterization of

dinitroindazole derivatives, specifically focusing on 5,7-dinitroindazole (5,7-DNI) and its N-

functionalized analogs. As the field of energetic materials moves toward Insensitive Munitions

(IM), nitrogen-rich heterocycles like indazoles offer a critical balance between high detonation

performance (velocity > 8,000 m/s) and thermal stability (decomposition > 250°C). This guide

provides a self-validating protocol for synthesizing the dinitro-scaffold and subsequently tuning

its properties for melt-cast applications.

Scientific Foundation & Causality
The Indazole Advantage
Traditional melt-cast explosives like TNT suffer from low melting points and toxicity.

Dinitroindazoles bridge the gap between sensitivity and power due to two factors:
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Aromatic Stabilization: The fused benzene-pyrazole ring system provides a robust backbone,

reducing sensitivity to impact and friction compared to non-fused azoles.

Tunable Functionalization: The N-H proton on the pyrazole ring is acidic (

), allowing for facile nucleophilic substitution. Replacing this proton with electron-withdrawing
groups (e.g., picryl, trinitroethyl) dramatically increases crystal density (

) and oxygen balance (OB).

Synthetic Logic: Regioselectivity
Direct nitration of indazole is governed by electrophilic aromatic substitution. The nitrogen

atoms deactivate the pyrazole ring, directing electrophiles to the benzene ring.

First Nitration: Occurs primarily at the C-5 position (para to the bridgehead carbon).

Second Nitration: Occurs at the C-7 position (ortho to the bridgehead nitrogen).

Result: Direct mixed-acid nitration reliably yields 5,7-dinitroindazole. Accessing the 3-position

requires alternative routes (e.g., diazonium intermediates), which are outside the scope of

this standard protocol.

Experimental Protocols
Safety Architecture (Read Before Proceeding)
WARNING: This protocol involves the synthesis of energetic materials.[1]

Blast Shielding: All reactions involving >1g of nitrated material must be performed behind

polycarbonate blast shields.

Temperature Control: Nitration is highly exothermic.[2] Runaway exotherms can lead to

catastrophic vessel failure.

Quenching: Never pour water into the acid mixture. Always add the acid mixture dropwise

onto ice.
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Figure 1: Operational safety workflow for nitration reactions.

Protocol A: Synthesis of 5,7-Dinitroindazole (Scaffold)
Objective: Prepare the high-nitrogen backbone from commercially available indazole.

Reagents:

Indazole (CAS: 271-44-3), 10.0 g (84.6 mmol)

Sulfuric Acid (

), 98%, 60 mL

Fuming Nitric Acid (

), >98%, 40 mL

Ice/Water mixture (500 g)

Methodology:

Dissolution: In a 250 mL three-neck round-bottom flask equipped with a thermometer and

mechanical stirrer, dissolve 10.0 g of indazole in 60 mL of 98%

.

Note: The solution will darken. Maintain temperature

using an ice bath.

Nitration Agent Preparation: In a separate beaker, carefully mix 40 mL of fuming
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with 20 mL of

. Cool to 0°C.[3][4]

Addition (The Critical Step): Add the mixed acid to the indazole solution dropwise over 45

minutes.

Constraint: Internal temperature must not exceed 5°C. Higher temperatures promote

oxidative ring opening.

Thermal Ramp: Once addition is complete, allow the mixture to warm to room temperature

(25°C) for 1 hour, then heat to 60°C for 2 hours.

Causality: The 60°C ramp provides the activation energy required to place the second

nitro group at the sterically hindered C-7 position.

Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice. A yellow precipitate

will form immediately.

Purification: Filter the precipitate, wash with cold water until filtrate pH is neutral, and

recrystallize from ethanol.

Expected Yield: ~75-80% Characterization:

Melting Point: 214–216°C

1H NMR (DMSO-d6): Distinct downfield shifts corresponding to protons at C-3, C-4, and C-6.

Protocol B: Energetic Functionalization (N-Picrylation)
Objective: Increase density and oxygen balance by attaching a picryl (2,4,6-trinitrophenyl)

group to the N-1 position.

Reagents:

5,7-Dinitroindazole (Product from Protocol A), 2.08 g (10 mmol)

Picryl Chloride (2-chloro-1,3,5-trinitrobenzene), 2.47 g (10 mmol)
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Potassium Carbonate (

), anhydrous

Acetonitrile (ACN), 50 mL

Methodology:

Deprotonation: Dissolve 5,7-dinitroindazole in 50 mL ACN. Add 1.5 equivalents of

. Stir at RT for 30 mins.

Mechanism:[1][4][5][6][7] The base removes the acidic N-H proton, creating a nucleophilic

indazolyl anion.

Coupling: Add Picryl Chloride in one portion.

Reflux: Heat the mixture to reflux (82°C) for 6 hours. The solution will turn deep orange/red.

Isolation: Evaporate solvent under reduced pressure. Resuspend residue in water to

dissolve inorganic salts (

, excess carbonate). Filter the solid explosive.

Drying: Dry in a vacuum oven at 50°C for 24 hours.

Resultant Material: 1-Picryl-5,7-dinitroindazole. Theoretical Density: > 1.85 g/cm³ (High

performance zone).

Analytical & Performance Data
The following table summarizes the expected properties of the synthesized materials compared

to the standard TNT.
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Property TNT (Standard) 5,7-Dinitroindazole 1-Picryl-5,7-DNI

Formula

Density (

)
1.65 g/cm³ 1.68 g/cm³ 1.86 g/cm³

Melting Point 80°C 215°C 260°C (dec)

Detonation Vel. 6,900 m/s ~7,200 m/s ~8,400 m/s

Impact Sensitivity 15 J > 40 J (Insensitive) 10 J (Sensitive)

Table 1: Comparative physicochemical properties. Note the significant density jump upon

picrylation.

Reaction Pathway Visualization
The following diagram illustrates the chemical transformation from the raw material to the high-

energy density material (HEDM).
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Figure 2: Synthetic pathway from Indazole to 1-Picryl-5,7-Dinitroindazole.[3][4][7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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